(3-Methoxyphenyl)methyl propanoate
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Overview
Description
(3-Methoxyphenyl)methyl propanoate is an organic compound with the molecular formula C11H14O3. It is an ester formed from the reaction of 3-methoxybenzyl alcohol and propanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)methyl propanoate typically involves the esterification reaction between 3-methoxybenzyl alcohol and propanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of biocatalysts, such as lipases, can be employed to achieve enantioselective synthesis of the ester, which is particularly useful in the production of optically pure compounds for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)methyl propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxybenzyl propanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 3-methoxybenzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 3-Hydroxybenzyl propanoate
Reduction: 3-Methoxybenzyl alcohol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
(3-Methoxyphenyl)methyl propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various aromatic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)methyl propanoate largely depends on its interaction with biological targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The methoxy group can also participate in hydrogen bonding with biological macromolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methoxybenzoate
- Ethyl 3-methoxybenzoate
- Propyl 3-methoxybenzoate
Uniqueness
(3-Methoxyphenyl)methyl propanoate is unique due to its specific ester linkage and the presence of the methoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
6942-60-5 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(3-methoxyphenyl)methyl propanoate |
InChI |
InChI=1S/C11H14O3/c1-3-11(12)14-8-9-5-4-6-10(7-9)13-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
SZDPHNWSYRXYOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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